![molecular formula C19H18ClN3OS B2562379 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide CAS No. 851079-29-3](/img/structure/B2562379.png)
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide, also known as CPTH6, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Scientific Research Applications
Antiviral Activity
The compound’s structure suggests potential antiviral properties. Researchers have investigated its effects against specific viruses, aiming to inhibit viral replication or entry. Further studies are needed to validate its efficacy and mechanism of action .
Solid-State Crystal Structure Analysis
A single-crystal X-ray diffraction (SCXRD) analysis revealed the compound’s solid-state crystal structure. This information is crucial for understanding its packing arrangement, intermolecular interactions, and overall stability. Computational Density Functional Theory (DFT) methods were employed to explore its electronic properties .
Supramolecular Architecture
Energy framework calculations were used to dissect the various types of energies contributing to the supramolecular architecture within the crystal lattice. This knowledge aids in designing new materials involving 1,2,4-triazole systems .
Chemical Reactivity Properties
Conceptual DFT (CDFT) predicted global reactivity descriptors and local nucleophilic/electrophilic Parr functions. These insights provide a deeper understanding of the compound’s chemical reactivity and potential applications .
Aromatic Character and π–π Stacking Ability
The compound’s aromatic character and π–π stacking ability were evaluated using LOLIPOP and ring aromaticity measures. These properties influence its interactions with other molecules and may have implications in material science .
Coordination Chemistry
While not explicitly studied for this compound, its functional groups (such as the thioamide and phenyl rings) could potentially coordinate with transition metals. Investigating its coordination behavior and metal complexes could reveal applications in catalysis or materials science .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide may also interact with various biological targets.
Mode of Action
It can be inferred from the properties of similar compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide may affect multiple biochemical pathways.
Result of Action
Based on the biological activities reported for similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-16-6-8-17(9-7-16)23-13-12-22-19(23)25-14-18(24)21-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIBGMLZWKXIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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